Boc-alpha-methyl-L-Propargylglycine

Description

Contextualization as a Chiral Unnatural Amino Acid Building Block

Boc-alpha-methyl-L-Propargylglycine is classified as a chiral, unnatural amino acid. Unnatural amino acids are those not found among the 20 common protein-coding amino acids. sigmaaldrich.com They serve as invaluable tools for chemists and biochemists, providing a means to introduce novel chemical functionalities and structural constraints into peptides and other organic molecules. sigmaaldrich.com The "Boc" designation refers to the tert-butoxycarbonyl protecting group attached to the amino group, a common strategy in peptide synthesis to prevent unwanted reactions. The "L" configuration indicates the stereochemistry at the alpha-carbon, which is crucial for the biological activity and three-dimensional structure of the resulting molecules. The presence of the alpha-methyl group and the propargyl group (a three-carbon chain with a terminal alkyne) further distinguishes it from naturally occurring amino acids. chemimpex.comnih.gov

This compound is a valuable building block in various research areas, including peptide synthesis, bioconjugation, and the development of enzyme inhibitors. chemimpex.comchemimpex.com Its unique structure allows for the creation of complex molecules with tailored properties. chemimpex.com

Historical Development and Initial Research Significance in Organic Synthesis

The development of synthetic routes to N-protected amino acids like Boc-L-propargylglycine was driven by the need for key intermediates in the preparation of medicinally important compounds. google.com Early research highlighted the importance of such compounds in the synthesis of potent, orally-active renin inhibitors, which are a class of drugs used to treat hypertension. google.com A significant synthetic method involves the zinc-mediated reaction of an organic halide with a glycine (B1666218) cation equivalent, which provided a high-yield pathway to Boc-protected amino acid derivatives. google.comcapes.gov.br

The resolution of racemic mixtures, such as methyl N-Boc-propargylglycine, using enzymes like α-chymotrypsin was a crucial step in obtaining the enantiomerically pure N-Boc-L-propargylglycine, making it accessible for applications where specific stereochemistry is required. google.com The ongoing need for cost-effective synthetic routes for N-protected α-substituted amino acids continues to drive research in this area, particularly for their use in medicinal products. google.com

Structural Features of this compound and their Chemical Reactivity Relevance

The chemical reactivity of this compound is largely dictated by its key structural features: the Boc-protected amine, the alpha-methyl group, and the terminal alkyne of the propargyl side chain. chemimpex.comnih.gov

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality. This allows for its selective removal under mild acidic conditions, which is a fundamental step in solid-phase peptide synthesis and other multi-step synthetic sequences. Its stability under a wide range of other reaction conditions makes it a versatile choice for protecting the amino group during various chemical transformations.

Alpha-Methyl Group: The presence of a methyl group at the alpha-carbon introduces steric hindrance. This can influence the conformational preferences of peptides incorporating this amino acid and can also increase their resistance to enzymatic degradation.

Propargyl Group: The terminal alkyne in the propargyl side chain is a highly versatile functional group. It is a key participant in a variety of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction allows for the efficient and specific conjugation of the amino acid to other molecules containing an azide (B81097) group. The alkyne can also participate in other transformations such as Sonogashira coupling and Glaser coupling, further expanding its synthetic utility. sigmaaldrich.com

The combination of these features makes this compound a powerful tool for chemists, enabling the construction of novel and complex molecular architectures with potential applications in drug discovery and materials science. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO4 |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 391678-36-7 |

| Appearance | Solid |

| Storage Conditions | 2 - 8 °C |

Note: Data sourced from multiple chemical suppliers and databases. nih.govchemimpex.comchemical-suppliers.eu

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Boc-L-propargylglycine | anaspec.commobitec.comanaspec.com |

| methyl N-Boc-propargylglycine | google.com |

| N-Boc-L-propargylglycine | google.comcapes.gov.brpeptide.com |

| L-propargylglycine | google.comnih.gov |

| Boc-alpha-methyl-D-propargylglycine | chemimpex.com |

| Fmoc-L-propargylglycine | sigmaaldrich.com |

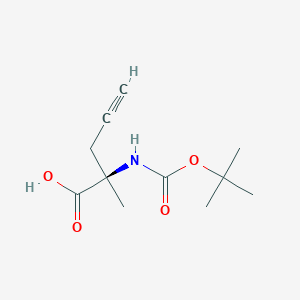

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |

InChI |

InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 |

InChI Key |

RHJSEALENIKHQU-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@](CC#C)(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Boc Alpha Methyl L Propargylglycine and Its Stereoisomers

Stereoselective Synthesis of alpha-Methyl-L-Propargylglycine and its Enantiomers

The cornerstone of synthesizing Boc-alpha-methyl-L-propargylglycine lies in the ability to control the stereochemistry at the α-carbon. Several advanced strategies have been developed to achieve high enantiopurity. researchgate.netconsensus.app

Asymmetric Alkylation Approaches

Asymmetric alkylation of glycine (B1666218) equivalents is a prominent method for creating the chiral α-carbon center. nih.govorganic-chemistry.org This typically involves the use of a chiral phase-transfer catalyst to direct the alkylation of a glycine Schiff base with a propargyl halide. The O'Donnell amino acid synthesis, for instance, employs benzophenone (B1666685) imines of glycine alkyl esters, which are alkylated under biphasic, basic conditions with a chiral catalyst. organic-chemistry.org While early iterations of this method yielded moderate enantioselectivities, subsequent refinements, including catalyst design and optimization of reaction conditions, have improved the stereochemical outcome. organic-chemistry.org Another approach involves the tandem N-alkylation/π-allylation of α-iminoesters, which generates a reactive enolate intermediate that can be asymmetrically functionalized. nih.gov

A notable development in this area is the use of tandem iridium- and copper-catalyzed reductive alkynylation of amides. This method has been applied to the synthesis of α-chiral tertiary propargylic amines with moderate to good enantioselectivities. chemrxiv.org

Chiral Auxiliary-Mediated Syntheses and Chemo-Enzymatic Resolution

The use of chiral auxiliaries provides a reliable method for introducing stereochemistry. Proline and its derivatives, such as α-methylproline, have been successfully employed as chiral auxiliaries in the synthesis of enantiopure metal complexes, a strategy that can be adapted for amino acid synthesis. researchgate.net In this approach, the chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is cleaved to yield the desired enantiomerically enriched product. For example, chiral N-aryl α-imino esters, derived from chiral auxiliaries like (R)-(+)-tert-butyl lactate, can undergo diastereoselective addition of organometallic reagents. nih.gov

Chemo-enzymatic resolution offers an alternative or complementary strategy to obtain enantiomerically pure α-methyl-propargylglycine. This method involves the enzymatic resolution of a racemic mixture. For instance, a racemic mixture of methyl N-Boc-propargylglycine can be resolved using the enzyme α-chymotrypsin, which selectively hydrolyzes one enantiomer, allowing for the separation of the desired N-Boc-L-propargylglycine. google.comwipo.int This approach is particularly valuable for large-scale synthesis due to the high selectivity and mild reaction conditions offered by enzymes. nih.govmdpi.com

Biocatalytic Routes to Chiral Alpha-Methylated Propargylglycines

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including α-methylated amino acids. nih.govnih.gov Engineered methyltransferases have been developed for the enantioselective methylation of α-keto acids, providing a direct route to chiral α-methyl amino acids. nih.gov This approach leverages the high stereoselectivity of enzymes to establish the chiral center with excellent enantiomeric excess. nih.gov Furthermore, transaminases have been engineered through directed evolution to catalyze the synthesis of chiral amines from ketones with high efficiency and stereoselectivity, a technology that holds promise for the synthesis of α-methyl-propargylglycine. nih.gov

Strategies for N-Boc Protecting Group Installation and Orthogonal Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions. biosynth.com The installation of the Boc group onto α-methyl-L-propargylglycine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com

In the context of synthesizing more complex molecules, such as peptides, the concept of orthogonal protection is crucial. bham.ac.uknumberanalytics.comfiveable.me Orthogonal protecting groups are sets of protecting groups that can be removed under distinct reaction conditions without affecting each other. numberanalytics.comfiveable.methieme-connect.de This allows for the selective deprotection of one functional group while others remain protected. bham.ac.uknumberanalytics.comnih.gov For instance, in a peptide synthesis, the N-terminal α-amino group might be protected with a Boc group, while reactive side chains are protected with groups that are stable to the acidic conditions used for Boc removal but can be cleaved under different conditions (e.g., hydrogenolysis for a benzyloxycarbonyl (Cbz) group). biosynth.comnumberanalytics.com This strategy is essential for the stepwise and controlled assembly of peptide chains. biosynth.comfiveable.me

Optimization of Synthetic Pathways for Research and Preparative Scale

Scaling up the synthesis of this compound from a research scale to a preparative scale requires careful optimization of the synthetic route to ensure efficiency, cost-effectiveness, and safety. nih.gov One reported optimization for a related compound, Fmoc-L-homopropargylglycine, involved a double Boc protection strategy to improve material throughput and modifications to the Seyferth-Gilbert homologation step to prevent racemization. nih.gov The choice of base and reaction conditions was found to be critical in maximizing yield and maintaining high enantiopurity on a larger scale. nih.gov

For industrial-scale production, biocatalytic routes are often favored due to their high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov The development of robust and highly active enzymes through directed evolution has made biocatalysis a viable and economically attractive option for the large-scale manufacture of chiral compounds. nih.gov

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity suitable for its intended applications. Common purification techniques include column chromatography on silica (B1680970) gel, crystallization, and filtration. google.com The choice of method depends on the scale of the synthesis and the nature of the impurities.

For instance, after the synthesis of methyl N-Boc-propargylglycine, the crude product can be purified by filtration through a bed of silica gel using a suitable solvent system like ethyl acetate/hexane. google.com In cases where enzymatic resolution is employed, the separation of the desired enantiomer from the unreacted starting material and the enzyme is necessary. This can often be achieved by extraction and subsequent crystallization.

Chemical Reactivity and Functional Group Transformations of Boc Alpha Methyl L Propargylglycine

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne of Boc-alpha-methyl-L-propargylglycine is a key site for various chemical reactions, enabling the introduction of diverse molecular scaffolds.

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective "click chemistry" reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This reaction is widely used to derivatize this compound and other propargyl-containing molecules. researchgate.netbeilstein-journals.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules and bioconjugation. chemimpex.combeilstein-journals.org

The general scheme for the CuAAC reaction involves the reaction of a terminal alkyne, such as the one present in this compound, with an azide (B81097) in the presence of a copper(I) catalyst. nih.gov The catalyst is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Table 1: Examples of CuAAC Reactions with Propargyl-Containing Compounds

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Reference |

| Propargylamine | Azidoacetic acid methyl ester | Cu(I) | 1,2,3-Triazole derivative | beilstein-journals.org |

| Propargyl alcohol | 3-azido-7-hydroxycoumarin | Cu(II)/Sodium ascorbate | Fluorescent triazole coumarin | |

| Propargylglycine (B1618536) derivative | Benzyl azide | Cu(I) | Triazole-containing peptide | iris-biotech.de |

The CuAAC reaction has been successfully employed in the synthesis of a library of amino acid-based triazoles. researchgate.net For instance, trifluoromethyl propargylamines react with various azides to yield 1,4-disubstituted 1,2,3-triazoles in good yields. beilstein-journals.org This method provides an entry to new trifluoromethyl peptidomimetics. beilstein-journals.org The reaction conditions are often mild, and the resulting triazole products are stable and can be further functionalized. beilstein-journals.orgnih.gov

While CuAAC yields 1,4-disubstituted triazoles, Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the isomeric 1,5-disubstituted 1,2,3-triazoles. acs.org This complementary regioselectivity makes RuAAC a valuable tool for expanding the chemical space of triazole-containing compounds. acs.org

The reaction is typically catalyzed by a ruthenium(II) complex, such as [CpRuCl], in a nonprotic solvent. acs.org While often requiring elevated temperatures, some highly reactive catalysts like CpRuCl(COD) can facilitate the reaction at room temperature. acs.org

Table 2: General Conditions for RuAAC Reactions

| Catalyst | Solvent | Temperature | Product | Reference |

| [CpRuCl]4 | Dimethylformamide (DMF) | 110 °C (microwave) | 1,5-disubstituted 1,2,3-triazole | acs.org |

| CpRuCl(COD) | Dichloroethane | 45 °C | 1,5-disubstituted 1,2,3-triazole | acs.org |

The RuAAC has been applied to a variety of substrates, including internal alkynes, to produce highly substituted triazoles that can be further modified. acs.org

The terminal alkyne of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. These reactions are powerful methods for forming carbon-carbon bonds.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction has been used for the ¹⁸F-labeling of peptides containing propargylglycine. rsc.org The reaction conditions have been optimized to proceed under mild, often room temperature, and even aqueous conditions. organic-chemistry.org

A study on the Sonogashira coupling of a propargylglycine-modified bombesin (B8815690) derivative with 4-[¹⁸F]fluoroiodobenzene demonstrated the utility of this reaction in radiolabeling. rsc.org The reaction was carried out using PdCl₂(PPh₃)₂ as the palladium catalyst and copper(I) iodide as the co-catalyst in a mixture of water and DMF. rsc.org

The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.org While the primary substrate for the Heck reaction is an alkene, modifications of this reaction could potentially involve the alkyne functionality of this compound, for instance, after a partial reduction or as a precursor to a suitable vinyl derivative.

The alkyne moiety in this compound can undergo hydration and hydroamination reactions to introduce carbonyl and amine functionalities, respectively. Ynamides, which can be synthesized via Sonogashira coupling, are known to be sensitive to hydration, particularly under acidic conditions. organic-chemistry.org This reactivity can be harnessed to convert the alkyne into a ketone or other carbonyl-containing groups.

Beyond the well-established azide-alkyne cycloadditions, the terminal alkyne of this compound can participate in other cycloaddition reactions. For example, α-amino acids with acetylenic side chains can be synthesized and could potentially undergo reactions like [2+2] cycloadditions, although this is less commonly reported for this specific compound. researchgate.net

Transformations of the Carboxylic Acid Functionality in this compound

The carboxylic acid group of this compound is another key site for chemical modification, most commonly through amide bond formation and esterification. These transformations are fundamental in peptide synthesis and the creation of other complex molecules. chemimpex.comchemimpex.com

The direct amidation of unprotected amino acids can be challenging, but methods using Lewis acid catalysts have been developed to facilitate this transformation. nih.gov However, the more common approach involves the use of N-protected amino acids like the Boc-protected derivative. nih.gov This protection prevents unwanted side reactions and allows for controlled coupling with amines to form amides.

Similarly, esterification of the carboxylic acid can be achieved through various standard methods. These transformations are crucial for incorporating this compound into larger peptide chains or for modifying its solubility and reactivity. chemimpex.comsigmaaldrich.com

Amide Bond Formation with Amine Nucleophiles

The carboxylic acid functionality of this compound can readily undergo amide bond formation with various amine nucleophiles. This reaction is a fundamental step in the synthesis of peptides and other amide-containing molecules. The process typically involves the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the amine.

Commonly used coupling reagents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. umich.edu The activated intermediate, an O-acylisourea, is highly reactive towards amines, leading to the formation of the desired amide bond and a urea (B33335) byproduct. umich.edu

The general reaction scheme is as follows:

This compound + Amine --(Coupling Reagent)--> this compound-Amide

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine nucleophile and the desired product. For instance, for sterically hindered amines, more potent activating agents might be necessary.

| Coupling Reagent | Additive | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Widely used, forms a crystalline urea byproduct. umich.edu |

| Diisopropylcarbodiimide (DIC) | 1-Hydroxy-7-azabenzotriazole (HOAt) | Soluble urea byproduct, often preferred for solid-phase synthesis. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | N/A | High coupling efficiency, particularly for hindered amino acids. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | N/A | Similar to BOP, with improved safety profile. |

Esterification Strategies

The carboxylic acid group of this compound can also be converted into various esters. Esterification is often employed to protect the C-terminus during peptide synthesis or to modify the properties of the final molecule.

Several methods can be employed for the esterification of Boc-protected amino acids. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ddugu.ac.in Another effective method is the use of alkyl halides or sulfates in the presence of a base like cesium carbonate. ddugu.ac.in For instance, propargyl esters of amino acids can be prepared by reacting the amino acid with propargyl alcohol saturated with HCl. researchgate.net

A particularly mild and efficient method for preparing methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.gov This method has been shown to be applicable to a wide range of amino acids, including those with Boc protection. nih.gov

The general reaction for esterification is:

This compound + Alcohol --(Catalyst)--> this compound-Ester

| Reagents | Conditions | Ester Type | Reference |

|---|---|---|---|

| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Various alkyl esters | ddugu.ac.in |

| Alkyl Halide, Base (e.g., Cs₂CO₃) | Room Temperature | Various alkyl esters | ddugu.ac.in |

| Trimethylchlorosilane (TMSCl), Methanol | Room Temperature | Methyl ester | nih.gov |

| Propargyl alcohol, HCl | Room Temperature | Propargyl ester | researchgate.net |

Reactions of the alpha-Amino Moiety (Post Boc-Deprotection)

The Boc protecting group on the alpha-amino moiety is labile to acidic conditions, allowing for its selective removal to liberate the free amine. This deprotection is a critical step for subsequent transformations at the N-terminus.

Peptide Bond Formation in Solution and Solid-Phase Synthesis

Once the Boc group is removed, the newly freed alpha-amino group of the resulting alpha-methyl-L-propargylglycine residue can act as a nucleophile in peptide bond formation. This is the cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).

In solution-phase synthesis , the deprotected amino acid is coupled with another N-protected amino acid (or peptide fragment) using the coupling reagents described in section 3.2.1. This process can be carried out in a stepwise or convergent manner to build up the desired peptide chain. nih.gov

In solid-phase peptide synthesis (SPPS) , the deprotected N-terminus of the resin-bound peptide is reacted with an excess of the incoming Boc-protected amino acid, which has been pre-activated with a coupling reagent. nih.govyoutube.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. lsu.edu The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

The efficiency of these coupling reactions is crucial for obtaining high yields of the target peptide. The choice of coupling reagents, solvents, and reaction times are all important parameters to consider.

Selective N-Alkylation and Acylation Reactions

Following Boc-deprotection, the primary amine of alpha-methyl-L-propargylglycine can undergo selective N-alkylation and N-acylation reactions. These modifications can introduce diverse functionalities into the peptide backbone, influencing its structure, stability, and biological activity.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or reductive amination protocols. For instance, selective N-methylation has been reported for Boc-protected amino acids using methyl iodide and sodium hydride. researchgate.net

N-Acylation involves the reaction of the free amine with an acylating agent, such as an acid chloride, anhydride, or an activated carboxylic acid. This allows for the introduction of a wide range of acyl groups, from simple acetyl groups to more complex moieties.

These selective modifications at the N-terminus provide a powerful tool for creating peptide analogs with tailored properties.

Stereochemical Considerations and Control During Chemical Transformations

A critical aspect of the chemical transformations involving this compound is the maintenance of its stereochemical integrity at the alpha-carbon. Epimerization, the conversion of one epimer to another, is a potential side reaction during peptide synthesis that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the desired product. nih.govdntb.gov.ua

The alpha-methyl group in this compound provides some steric hindrance that can help to suppress epimerization compared to its non-methylated counterpart. However, the risk of epimerization is still present, particularly under harsh reaction conditions or with certain coupling reagents. u-tokyo.ac.jp

Factors that can influence the rate of epimerization include:

The nature of the coupling reagent: Some coupling reagents are more prone to causing epimerization than others. u-tokyo.ac.jp

The reaction temperature: Higher temperatures can increase the rate of epimerization. u-tokyo.ac.jp

The solvent: Polar solvents can sometimes increase the likelihood of epimerization. u-tokyo.ac.jp

The presence of base: Strong bases can promote epimerization through the abstraction of the alpha-proton. mdpi.com

Careful selection of reaction conditions is therefore essential to minimize epimerization and ensure the stereochemical purity of the final product. Chiral high-performance liquid chromatography (HPLC) is a common analytical technique used to assess the enantiomeric or diastereomeric purity of the synthesized peptides. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies Applied to Boc Alpha Methyl L Propargylglycine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the three-dimensional structure of Boc-alpha-methyl-L-Propargylglycine. Through the analysis of various NMR experiments, detailed information about the molecular framework, including connectivity and spatial arrangement of atoms, can be obtained.

¹H, ¹³C, and ¹⁵N NMR Spectral Analysis

One-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra provide fundamental information about the chemical environment of each magnetically active nucleus within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the Boc group, the alpha-methyl group, the propargyl methylene (B1212753) group, and the terminal alkyne proton. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the nine equivalent protons of the tert-butyl group of the Boc protector typically appear as a sharp singlet in the upfield region of the spectrum. The alpha-methyl group will also present as a singlet, while the propargylic protons will show as a doublet coupled to the acetylenic proton, which in turn will appear as a triplet.

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. Key resonances include those of the carbonyl carbon of the Boc group and the carboxylic acid, the quaternary alpha-carbon, the carbons of the tert-butyl group, the alpha-methyl carbon, and the sp-hybridized carbons of the alkyne moiety. The chemical shifts of the carbonyl and alkyne carbons are particularly diagnostic. Studies on other N-Boc-protected amino acids have shown that the chemical shifts of the carbonyl carbons can be sensitive to solvent polarity. rsc.org

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can offer valuable information about the nitrogen atom of the amide linkage. Selective ¹⁵N labeling can significantly enhance the signal and provide insights into the electronic environment of the nitrogen atom. nih.gov

Representative ¹H and ¹³C NMR Data for this compound

The following table presents representative, non-experimental ¹H and ¹³C NMR data for this compound, compiled from typical chemical shift ranges for similar functional groups found in related molecules. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.3 |

| C (CH₃)₃ (Boc) | - | ~80.5 |

| C =O (Boc) | - | ~155.0 |

| α-CH₃ | ~1.60 (s, 3H) | ~22.0 |

| α-C | - | ~58.0 |

| β-CH₂ | ~2.70 (d, 2H) | ~25.0 |

| γ-C≡ | - | ~82.0 |

| δ-CH (alkyne) | ~2.10 (t, 1H) | ~72.0 |

| COOH | ~10-12 (br s, 1H) | ~175.0 |

This table is for illustrative purposes and does not represent experimentally recorded data.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivities between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings through bonds, typically over two to three bonds. organicchemistrydata.orgnih.gov In this compound, a key correlation would be observed between the propargylic methylene protons (β-CH₂) and the acetylenic proton (δ-CH).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. organicchemistrydata.orgnih.gov NOESY is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations could be observed between the protons of the alpha-methyl group and the protons of the Boc group, providing information about the rotational preferences around the N-Cα bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. organicchemistrydata.org An HSQC spectrum of this compound would show correlations between the protons and the carbons of the tert-butyl group, the alpha-methyl group, the propargylic methylene group, and the terminal alkyne.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and heteronuclei, typically over two to three bonds. organicchemistrydata.org HMBC is invaluable for piecing together the carbon framework. For example, correlations would be expected from the Boc protons to the quaternary carbon and the carbonyl carbon of the Boc group, and from the alpha-methyl protons to the alpha-carbon and the carboxylic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acid derivatives. chemimpex.com In positive ion mode, this compound is expected to be readily detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high accuracy of the mass measurement allows for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide valuable structural information. Common fragmentation pathways for Boc-protected amino acids involve the loss of the Boc group or parts of it (e.g., loss of isobutylene (B52900) or the entire Boc group).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is crucial for confirming the identity of a newly synthesized compound. For this compound (C₁₁H₁₇NO₄), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. rsc.org

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including peptides and modified amino acids. While often used for larger biomolecules, MALDI-TOF can also be applied to the analysis of smaller molecules like this compound, often providing complementary information to ESI-MS. The technique typically produces singly charged ions, simplifying the resulting mass spectrum.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can lead to undesired pharmacological effects in peptide-based therapeutics. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the enantiomeric excess of this and other chiral amino acid derivatives.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC methods for N-protected amino acids, such as those with Boc and Fmoc groups, are well-established. researchgate.netphenomenex.comsigmaaldrich.com These methods often utilize chiral stationary phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, are commonly employed. researchgate.netphenomenex.comnih.gov For instance, CHIRALPAK® IA, IC, and QNAX have demonstrated effective separation of various N-protected amino acid enantiomers. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar organic solvent like isopropanol, plays a crucial role in achieving optimal separation. researchgate.netnih.gov

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (CHIROBIOTIC® T), are also highly effective for the chiral resolution of underivatized and N-derivatized amino acids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchromatographytoday.com These CSPs are compatible with a range of mobile phase conditions, including reversed-phase and polar organic modes, making them versatile for various amino acid derivatives. sigmaaldrich.com For t-BOC protected amino acids, reversed-phase mode on CHIROBIOTIC® T and R (Ristocetin A) columns is often the preferred method. sigmaaldrich.com The separation mechanism involves interactions between the analyte and the chiral selector, where the carboxylate group of the amino acid derivative is a key interaction site. sigmaaldrich.com

Gas Chromatography (GC):

Chiral GC is another powerful technique for assessing the enantiomeric purity of amino acids. mdpi.comuni-tuebingen.de This method typically requires derivatization of the amino acid to increase its volatility. uni-tuebingen.denih.gov Common derivatization procedures involve esterification of the carboxyl group and acylation of the amino group. uni-tuebingen.de Following derivatization, the enantiomers are separated on a chiral capillary column, such as those coated with cyclodextrin (B1172386) derivatives or chiral amino acid derivatives (e.g., Chirasil-L-Val). nih.govgcms.cz While highly precise, GC methods for determining minute deviations from racemic composition can be susceptible to systematic errors, especially for amino acids with polar side chains. uni-tuebingen.de

Table 1: Chiral Chromatography Parameters for N-Protected Amino Acids

| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK®), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC®) researchgate.netsigmaaldrich.com | Cyclodextrin derivatives, Chiral amino acid derivatives (e.g., Chirasil-L-Val) nih.govgcms.cz |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol, Acetonitrile/Methanol (B129727)/Ammonium Acetate Buffer researchgate.netnih.gov | Helium, Hydrogen uni-tuebingen.de |

| Derivatization | Not always required for N-protected amino acids sigmaaldrich.com | Required (e.g., esterification, acylation) uni-tuebingen.de |

| Detection | UV, Mass Spectrometry (MS) sigmaaldrich.comnih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS) uni-tuebingen.de |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are indispensable tools for the structural elucidation of this compound, providing characteristic vibrational signatures of its key functional groups.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is instrumental in confirming the presence of the Boc protecting group and the propargyl functionality. The Boc group exhibits characteristic absorption bands, including the C=O stretching vibration of the carbamate (B1207046) at approximately 1613-1689 cm⁻¹ and bands associated with the tert-butyl group around 1380 cm⁻¹. researchgate.netnih.gov The successful protection of the amino group is confirmed by the disappearance of the primary amine absorption peak and the appearance of the secondary amide bands. researchgate.net The propargyl group's terminal alkyne C≡C stretching vibration typically appears as a weak band around 2100-2140 cm⁻¹, while the ≡C-H stretch is observed around 3300 cm⁻¹. The IR spectra of amino acid side chains have been extensively reviewed, providing a basis for interpreting the complex vibrational modes of this derivative. nih.govresearchgate.net

Raman Spectroscopy:

Raman spectroscopy is particularly well-suited for identifying the alkyne functionality in this compound. The C≡C stretching mode of a terminal alkyne gives rise to a strong and sharp Raman signal around 2100-2150 cm⁻¹. researchgate.netrsc.orgnih.govacs.org This region of the Raman spectrum is often referred to as the "cellularly-quiet" or "silent" region (approximately 1800-2800 cm⁻¹) because it is free from interference from endogenous biomolecules, making the alkyne an excellent Raman tag for biological imaging. rsc.orgnih.gov The intensity of the alkyne Raman signal can be enhanced by conjugation to aromatic rings. researchgate.netrsc.orgnih.govacs.org The specific frequency of the C≡C stretch is sensitive to the local environment, providing a solvatochromic probe. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Boc Group | C=O Stretch (Carbamate) | ~1613-1689 researchgate.netnih.gov | |

| C(CH₃)₃ Bending | ~1380 nih.gov | ||

| Propargyl Group | ≡C-H Stretch | ~3300 | |

| C≡C Stretch (Terminal Alkyne) | ~2100-2140 (weak) | ~2100-2150 (strong, sharp) researchgate.netrsc.org | |

| Amino Acid Backbone | N-H Stretch (Amide) | ~3262 nih.gov |

X-ray Crystallography Studies of this compound Derivatives

While a crystal structure for this compound itself may not be readily available in public databases, X-ray crystallography studies of its derivatives and related compounds provide invaluable insights into its likely solid-state conformation.

The introduction of an alpha-methyl group significantly restricts the conformational freedom of the amino acid residue. nih.gov X-ray diffraction analyses of peptides containing alpha-methylated amino acids have shown that they have a high propensity to adopt helical structures. nih.govnih.gov The solid-state conformation of propargylglycine (B1618536) derivatives has also been investigated, revealing interesting packing arrangements and intermolecular interactions, such as the formation of a "CH-π zipper" in a cyclic hexapeptoid containing N-propargylglycine. acs.org

Studies on the crystal structure of other alpha-methylated amino acids, such as 3,4-dimethoxy-alpha-methyl-DL-phenylalanine, show that these molecules exist as zwitterions in the solid state and detail their hydrogen bonding networks. nih.goviucr.org Glycine (B1666218) oligopeptides have been shown to adopt fully extended chain conformations in an antiparallel β-sheet arrangement. researchgate.net These findings suggest that the crystal structure of a this compound derivative would be influenced by a combination of the steric bulk of the alpha-methyl and Boc groups, the potential for hydrogen bonding involving the carbamate and carboxylic acid moieties, and possible π-stacking or C-H···π interactions involving the alkyne group. acs.org

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Incorporated Structures

The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation and can distinguish between different secondary structural elements such as α-helices, β-sheets, and random coils. creative-biostructure.comnih.govsubr.edu The introduction of an alpha-methyl group is known to favor helical conformations. nih.gov Therefore, incorporating this compound into a peptide would be expected to induce or stabilize a helical structure, which would be reflected in the CD spectrum by characteristic minima around 208 and 222 nm. nih.govmsu.edu

The near-UV CD spectrum (250-350 nm) provides information about the tertiary structure and the local environment of aromatic amino acid side chains and disulfide bonds. creative-biostructure.comcreative-proteomics.com While this compound itself is not aromatic, its incorporation can influence the spatial arrangement of other aromatic residues in the peptide, leading to changes in the near-UV CD spectrum. creative-proteomics.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Boc-L-propargylglycine |

| 3,4-dimethoxy-alpha-methyl-DL-phenylalanine |

| N-propargylglycine |

| Glycine |

| L-proline |

| L-phenylalanine |

| L-O-benzyl-protected tyrosine |

| N-Boc-L-Proline |

| N-Boc-L-Phenylalanine |

| N-Boc-O-bz-Tyrosine |

| n-hexane |

| isopropanol |

| acetonitrile |

| methanol |

| ammonium acetate |

| teicoplanin |

| ristocetin A |

| helium |

| hydrogen |

| trifluoroacetic acid |

| di-tert-butyldicarbonate |

| triethylamine |

| aspartic acid |

| alanine |

| arginine |

| lysine |

| serine |

| valine |

| threonine |

| glutamic acid |

| DOPA |

| norleucine |

| leucine |

| norvaline |

| isoleucine |

| tryptophan |

| histidine |

| tyrosine |

| cysteine |

| Fmoc-Tic |

| Fmoc-Oic |

| Fmoc-Ala(thi) |

Computational and Theoretical Investigations of Boc Alpha Methyl L Propargylglycine and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and intrinsic reactivity of Boc-alpha-methyl-L-propargylglycine. These calculations can determine various properties that govern the molecule's behavior in chemical reactions.

Key parameters that can be calculated include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial indicators of a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability.

Electron Density Distribution and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The electrostatic potential map is particularly useful for predicting sites of non-covalent interactions and electrophilic or nucleophilic attack. For this compound, the terminal alkyne and the carbonyl groups of the Boc protecting group and the carboxylic acid are expected to be key reactive sites.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This information helps in understanding the polarity of bonds and the reactivity of different atomic sites.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying global and local reactivity. Descriptors such as electronegativity, chemical hardness, and the Fukui function can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 1: Representative Theoretical Data for a Propargylglycine (B1618536) Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound using appropriate computational methods.

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

While quantum chemical calculations are excellent for understanding the electronic properties of a single conformation, this compound and its derivatives are flexible molecules that can adopt numerous conformations in solution. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. mdpi.comnih.gov

In an MD simulation, the motion of every atom in the molecule (and often the surrounding solvent molecules) is calculated by solving Newton's equations of motion. mdpi.com This provides a trajectory of the molecule's positions and velocities, offering insights into its dynamic behavior.

For derivatives of this compound, MD simulations can be used to:

Identify Stable Conformations: By simulating the molecule for a sufficient length of time, the most frequently visited and therefore most stable conformations can be identified. nih.gov

Analyze Dihedral Angle Distributions: The flexibility of the molecule is largely determined by the rotation around its single bonds. MD simulations can provide statistical distributions of key dihedral angles, revealing the preferred spatial arrangements of different parts of the molecule. nih.gov

Study the Influence of the α-Methyl Group: The presence of the α-methyl group significantly restricts the conformational freedom of the peptide backbone compared to its non-methylated counterpart. nih.gov MD simulations can quantify this effect by comparing the conformational space available to this compound with that of Boc-L-propargylglycine.

Investigate Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., water) influence the conformation of the solute molecule.

Table 2: Key Dihedral Angles for Conformational Analysis of a Propargylglycine Derivative

| Dihedral Angle | Description | Typical Range of Motion |

| Φ (phi) | C'-N-Cα-C' | Restricted due to the α-methyl group |

| Ψ (psi) | N-Cα-C'-N | Influences the overall peptide backbone conformation |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the bond to the propargyl group |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Rotation within the propargyl side chain |

Theoretical Insights into Reaction Mechanisms Involving the Alkyne Moiety

The terminal alkyne group is a key functional group in this compound, enabling a variety of chemical transformations. chemimpex.comchemimpex.com Computational chemistry can be used to elucidate the detailed mechanisms of these reactions at the molecular level. researchgate.net

A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.com Theoretical studies can investigate the reaction pathway, identify transition states, and calculate activation energies for each step of the catalytic cycle. This provides a deeper understanding of how the catalyst facilitates the reaction and can help in optimizing reaction conditions. clockss.org

For the alkyne moiety in this compound, theoretical investigations could focus on:

Deprotonation of the Terminal Alkyne: Calculating the pKa of the terminal alkyne proton to understand its acidity and the conditions required for its removal to form an acetylide.

Mechanism of Cycloaddition Reactions: Modeling the concerted or stepwise nature of reactions like the CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC).

Transition State Analysis: Identifying the geometry and energy of transition states to determine the rate-limiting step of a reaction.

Influence of the α-Methyl Group on Reactivity: Investigating whether the steric bulk of the α-methyl group affects the accessibility of the alkyne and the energetics of the reaction pathway.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of molecules with a reasonable degree of accuracy. nih.gov This is valuable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

For this compound, the following spectroscopic parameters can be predicted:

NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C), it is possible to predict the chemical shifts that would be observed in an NMR spectrum. pageplace.de These predictions can aid in the assignment of experimental peaks.

IR Vibrational Frequencies: Quantum chemical calculations can determine the vibrational modes of a molecule and their corresponding frequencies. nih.gov This allows for the prediction of the positions of absorption bands in an infrared (IR) spectrum, which can be compared with experimental data to identify characteristic functional groups, such as the C≡C stretch of the alkyne and the C=O stretch of the carbamate (B1207046) and carboxylic acid.

Circular Dichroism (CD) Spectra: For chiral molecules like this compound, computational methods can predict the CD spectrum, which provides information about the molecule's stereochemistry and secondary structure in solution.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Propargyl Group

| Spectroscopic Data | Predicted Value | Experimental Range |

| ¹H NMR (alkynyl-H) | ~2.2 ppm | ~2.0 - 3.0 ppm |

| ¹³C NMR (alkynyl-C) | ~70-80 ppm | ~65 - 90 ppm |

| IR (C≡C stretch) | ~2120 cm⁻¹ | ~2100 - 2140 cm⁻¹ |

Note: Predicted values are approximate and depend on the level of theory and basis set used in the calculation.

Emerging Research Directions and Future Prospects for Boc Alpha Methyl L Propargylglycine Chemistry

Development of Novel and Sustainable Synthetic Routes to Analogues

The synthesis of Boc-alpha-methyl-L-propargylglycine and its analogues is a key area of research, as access to these compounds underpins their application. Traditional methods for creating unnatural amino acids can be lengthy and complex. nih.gov Current research focuses on developing more efficient, stereoselective, and sustainable synthetic strategies.

A general approach to α-alkyl amino acids involves the modification of amino acid precursors. For instance, a method has been described for producing protected α-alkyl amino glycines from an α-isopropylthioglycine precursor, where the thiol group is displaced by various amines. wikipedia.org More specific to the propargyl moiety, modern organometallic chemistry offers powerful tools. Ruthenium-catalyzed transfer hydrogenation, for example, can be used for the reductive coupling of enynes and aldehydes to generate α-methyl-substituted homopropargyl alcohols, which are key intermediates. iris-biotech.de Other notable methods include zinc-promoted aza-Barbier-type reactions and modified Favorskii-type reactions, which enable the efficient formation of carbon-carbon bonds needed to construct these complex amino acids. iris-biotech.de A significant challenge lies in controlling the stereochemistry at the α-carbon, and methods like asymmetric hydrogenation and biotransformations using transaminase enzymes are being explored to produce specific L- and D-amino acids from α-keto acid substrates. iris-biotech.de

The table below summarizes some modern synthetic approaches relevant to the production of propargylglycine (B1618536) derivatives.

| Synthetic Approach | Key Reagents/Catalysts | Reaction Type | Key Features |

| Ruthenium-Catalyzed Transfer Hydrogenation | Ruthenium catalyst, isopropanol | Reductive Coupling | Generates useful (α-methyl)homopropargyl alcohols with good diastereoselectivity. iris-biotech.de |

| Zinc-Promoted Aza-Barbier-Type Reaction | Zinc powder, propargyl reagents | Nucleophilic Addition | Enables the synthesis of α,α-bispropargyl-substituted amines from N-sulfonyl imidates. iris-biotech.de |

| Modified Favorskii-Type Reaction | Strong base (or modified for weak base) | Nucleophilic Addition | Involves the addition of alkynes to aldehydes for producing propargyl alcohols. iris-biotech.de |

| Biotransformation | Transaminase enzymes | Enzymatic Synthesis | Offers high stereoselectivity for producing specific L- or D-amino acids from α-keto acids. iris-biotech.de |

Expansion of Bio-Orthogonal Ligation Strategies and Applications

The terminal alkyne group of this compound is its most powerful feature, serving as a versatile chemical handle for bio-orthogonal "click" chemistry. nih.gov These reactions occur rapidly and selectively in complex biological environments without interfering with native biochemical processes. nih.gov This has revolutionized the ability to label, track, and manipulate biomolecules in living systems. nih.gov

The most prominent applications involve the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov

CuAAC: This classic click reaction involves the copper-catalyzed ligation of a terminal alkyne (like that in propargylglycine) with an azide (B81097) to form a stable triazole linkage. While highly efficient, the need for a copper catalyst can be a limitation in living cells due to cytotoxicity. wikipedia.org

SPAAC: To circumvent the toxicity of copper, SPAAC was developed. This reaction uses a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. nih.govnih.gov This makes it highly suitable for in vivo applications. nih.gov

Incorporating this compound into peptides or proteins allows researchers to attach a vast array of molecules—such as fluorescent dyes, imaging agents, or drug payloads—to a specific site. nih.gov The α-methyl group adds another layer of utility by introducing a conformational constraint on the peptide backbone, which can enhance stability against proteolysis and influence binding affinity.

The table below compares key bio-orthogonal ligation strategies utilizing the alkyne handle.

| Ligation Strategy | Reactants | Catalyst Required | Key Advantage | Primary Limitation |

| CuAAC | Terminal Alkyne + Azide | Yes (Copper I) | High reaction rate and efficiency. iris-biotech.de | Catalyst toxicity can be an issue for live-cell applications. wikipedia.org |

| SPAAC | Strained Alkyne + Azide | No | Biocompatible for in vivo use as no catalyst is needed. nih.govnih.gov | Strained alkynes can be large and may impact solubility or function. |

| Glaser-Hay Coupling | Terminal Alkyne + Terminal Alkyne | Yes (Copper I) | Forms a conjugated diyne, useful for creating polymers. nih.gov | Requires a catalyst and specific reaction conditions. nih.gov |

Future research is focused on developing new pairs of mutually orthogonal reactions that allow for the simultaneous and selective labeling of multiple biomolecules in the same system. nih.gov

Integration into Advanced Supramolecular Assemblies and Nanostructures

The principles of molecular self-assembly are being harnessed to create complex and functional nanomaterials from simple building blocks. nih.gov Peptides are excellent candidates for this "bottom-up" approach due to their programmable sequences and ability to form well-defined secondary structures. mdpi.com Incorporating unnatural amino acids like propargylglycine into self-assembling peptide sequences provides a powerful tool for creating advanced functional materials. mdpi.com

While direct self-assembly of this compound itself is not a primary focus, its integration into larger peptide chains is of significant interest. The rigid, linear nature of the alkyne can influence the packing and morphology of the resulting nanostructures, such as nanofibers, nanotubes, or hydrogels. nanosoftpolymers.com

The true power of the propargyl group in this context is its utility as a post-assembly modification site. Once a peptide has self-assembled into a desired nanostructure (e.g., a hydrogel scaffold for tissue engineering), the exposed alkyne handles can be used for:

Covalent Cross-linking: Using click chemistry to react the alkyne groups with bifunctional azide linkers can dramatically enhance the mechanical stability of the hydrogel.

Surface Functionalization: Bioactive molecules, such as growth factors or cell-adhesion motifs (like the RGD sequence), can be "clicked" onto the surface of the nanostructure to promote specific biological responses. nih.gov

Polymerization: Alkyne-bearing monomers can be used in polymerization reactions, such as the Glaser-Hay or Cadiot-Chodkiewicz couplings, to form the backbone of novel polymers and materials. nih.gov

This strategy allows for the creation of highly sophisticated and multifunctional biomaterials where the bulk structural properties and the surface bio-activity can be controlled independently.

Challenges and Opportunities in Scalable Production and Diversified Research Applications

Despite its great potential, the widespread application of this compound faces several challenges, primarily related to its production.

Challenges:

Scalable Synthesis: The multi-step chemical synthesis of unnatural amino acids is often complex and costly, making large-scale production economically challenging. nih.gov Achieving high yields while maintaining stereochemical purity is a significant hurdle. iris-biotech.de

Purification: Isolating the final product from reaction byproducts and other amino acids can be difficult, especially on an industrial scale. iris-biotech.de

Cost of Reagents: The starting materials and catalysts required for synthesis can be expensive, contributing to the high cost of the final compound. nih.gov

Opportunities:

Protein Engineering and Therapeutics: The ability to incorporate this amino acid into proteins offers a rational approach to designing novel biocatalysts and therapeutics with enhanced stability and activity. nih.gov For example, it can be used to create antibody-drug conjugates where a potent toxin is attached to a specific site on an antibody, improving its therapeutic window.

Advanced Biomaterials: As discussed, its use in self-assembling peptides is paving the way for next-generation hydrogels for 3D cell culture and regenerative medicine.

Neuroscience Research: The structural motifs present in propargylglycine derivatives have been explored for their potential as enzyme inhibitors, including in the study of neurotransmitter systems. nih.govnih.gov The related compound N-propargylglycine has been identified as a suicide inhibitor of proline dehydrogenase, an enzyme linked to cancer metabolism and neural processes. nih.gov

Overcoming the challenges in scalable production is critical to unlocking the full potential of this and other unnatural amino acids. nih.gov The development of more economical biological synthesis routes, perhaps through engineered microorganisms, could dramatically expand its accessibility and drive forward new applications in medicine, biotechnology, and materials science. nih.govnih.gov

Q & A

Q. What are the key considerations for synthesizing Boc-α-methyl-L-Propargylglycine with high enantiomeric purity?

Synthesis requires precise control over stereochemistry and propargyl group stability. Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with orthogonal protecting groups for the propargyl moiety. Monitor intermediates via -NMR and chiral HPLC to confirm enantiopurity . Avoid prolonged exposure to acidic conditions during Boc deprotection to prevent propargyl side-chain degradation.

Q. How can researchers validate the structural integrity of Boc-α-methyl-L-Propargylglycine in peptide conjugates?

Employ tandem mass spectrometry (MS/MS) for sequence verification and -NMR to confirm α-methyl substitution. Compare experimental IR spectra with computational models (e.g., DFT) to validate propargyl group geometry. Cross-reference with X-ray crystallography data if crystalline derivatives are obtainable .

Q. What analytical methods are optimal for quantifying Boc-α-methyl-L-Propargylglycine in complex biological matrices?

Use reversed-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS/MS in selected reaction monitoring (SRM) mode. Optimize extraction protocols with deuterated internal standards to correct for matrix effects .

II. Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 1H^{1}\text{H}1H-NMR vs. X-ray) for Boc-α-methyl-L-Propargylglycine derivatives be resolved?

Contradictions often arise from dynamic conformational changes in solution vs. solid-state structures. Perform variable-temperature NMR to assess rotational barriers and compare with molecular dynamics simulations. Validate via NOESY/ROESY for spatial proximity of substituents .

Q. What experimental designs are recommended to probe the reactivity of the propargyl group in click chemistry applications?

Design kinetic studies using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under varying conditions (pH, temperature, catalyst load). Monitor reaction progress via -NMR (if fluorinated tags are used) or fluorescence quenching. Compare turnover rates with control substrates lacking the α-methyl group .

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies involving Boc-α-methyl-L-Propargylglycine-based inhibitors?

Conduct metabolite profiling (e.g., liver microsome assays) to identify instability or off-target modifications. Use isotopic labeling ( or ) to track compound distribution. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile dose-response disparities .

Q. What strategies mitigate racemization during solid-phase synthesis of Boc-α-methyl-L-Propargylglycine-containing peptides?

Optimize coupling reagents (e.g., HATU over DCC) and minimize base exposure. Use low-temperature (0–4°C) conditions for deprotection steps. Validate enantiopurity at each step via Marfey’s reagent derivatization followed by LC-MS .

III. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies involving Boc-α-methyl-L-Propargylglycine?

- Feasible : Ensure access to chiral auxiliaries and specialized catalysts.

- Novel : Explore understudied applications (e.g., covalent protein labeling in live cells).

- Ethical : Adhere to institutional guidelines for handling reactive intermediates.

- Relevant : Align with broader goals in chemical biology (e.g., targeted drug delivery) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in cytotoxicity assays using this compound?

Apply nonlinear regression (e.g., log-dose vs. response) with Hill slope analysis. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

IV. Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in Boc-α-methyl-L-Propargylglycine stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.